N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in the late 1990s and has since been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Applications De Recherche Scientifique
NMDA Receptor Antagonists and Cognitive Effects
NMDA Receptor Involvement in Cognitive Processes : NMDA receptors are critical for synaptic plasticity, memory formation, and cognitive functions. Studies on NMDA receptor antagonists like ketamine have highlighted the receptor's role in inducing cognitive impairments and psychotic symptoms, akin to those observed in schizophrenia. For instance, subanesthetic doses of ketamine can exacerbate psychotic symptoms and cognitive impairments in schizophrenics, underscoring the NMDA receptor's involvement in the pathophysiology of schizophrenia (Malhotra et al., 1997).
Cognitive Impairments Induced by NMDA Receptor Antagonists : The administration of NMDA receptor antagonists has been shown to impair memory and cognitive functions in healthy volunteers. This effect is demonstrated through dose-dependent impairments in tasks requiring verbal and nonverbal memory, suggesting a direct role for NMDA receptors in explicit memory processes (Malhotra et al., 1996).
Potential Therapeutic Applications
Antidepressant Effects : Despite the cognitive impairments associated with NMDA receptor antagonists, compounds like ketamine exhibit rapid antidepressant effects in treatment-resistant depression. This paradoxical effect underscores the complex role of NMDA receptors in mood regulation and the potential for developing novel therapeutic agents targeting these receptors for mood disorders (Berman et al., 2000).
Neuroprotective Properties : Research into compounds with antioxidant properties, which may interact with NMDA receptors or their signaling pathways, highlights the potential for neuroprotection in conditions like cerebral infarction. Studies on free radical scavengers suggest a role in preserving neuronal markers post-infarction, indicating a broader therapeutic application for compounds affecting the glutamatergic system (Houkin et al., 1998).
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-11-16(20)17-10-13-9-15(12-7-8-12)19(18-13)14-5-3-4-6-14/h9,12,14H,2-8,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWQQNNWXAJUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.